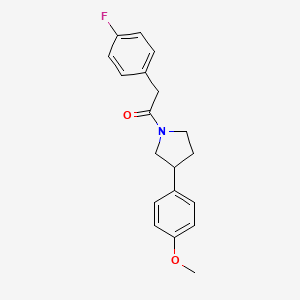

2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone

Description

2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-methoxyphenyl group at the 3-position. The ethanone moiety is attached to the pyrrolidine nitrogen, with a 4-fluorophenyl group at the α-position. This structure combines aromatic fluorination (enhancing lipophilicity and metabolic stability) with a methoxy group (improving solubility) .

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO2/c1-23-18-8-4-15(5-9-18)16-10-11-21(13-16)19(22)12-14-2-6-17(20)7-3-14/h2-9,16H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYHHTOQVOOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Name : this compound

- Molecular Formula : C18H18FNO3

- Molecular Weight : 315.34 g/mol

- CAS Number : Not specified in the available data.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including receptors and enzymes involved in important physiological processes.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been shown to possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(4-Fluorophenyl) derivative | 0.0039 - 0.025 | S. aureus, E. coli |

| Other Pyrrolidine Derivatives | Varies | Various Gram-positive and Gram-negative bacteria |

In a study evaluating pyrrolidine derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) range that suggests strong efficacy against these pathogens .

Antifungal Activity

Similar to its antibacterial effects, the compound's antifungal properties have also been investigated. Pyrrolidine derivatives have shown varying degrees of activity against common fungal strains, although specific data on this compound is limited.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

- The fluorine atom may enhance lipophilicity, facilitating better membrane penetration.

- The methoxy group could influence receptor binding affinities and enzyme interactions.

Case Studies

Several studies have highlighted the biological activities of structurally related compounds:

- Study on Antibacterial Efficacy : A study published in MDPI examined various pyrrolidine derivatives, revealing that modifications on the phenyl rings significantly impacted their antibacterial potency. The presence of electron-donating groups like methoxy was associated with increased activity .

- Antifungal Activity Assessment : Another investigation into pyrrolidine alkaloids demonstrated that certain derivatives exhibited substantial antifungal effects against Candida albicans, indicating potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Physicochemical Properties

- Lipophilicity: The 4-fluorophenyl group in the target compound increases logP compared to non-fluorinated analogues (e.g., phenylmethanone in ).

- Solubility : The 4-methoxyphenyl group improves aqueous solubility relative to purely hydrophobic substituents (e.g., 4-chlorophenyl in ).

- Stability : Fluorine’s electron-withdrawing effect enhances resistance to oxidative degradation compared to ethoxy or methyl groups .

Q & A

Q. What are the foundational steps for synthesizing 2-(4-Fluorophenyl)-1-(3-(4-methoxyphenyl)pyrrolidin-1-yl)ethanone?

The synthesis typically involves multi-step reactions, including pyrrolidine ring formation and sequential introduction of substituents. Key steps include:

- Pyrrolidine functionalization : Introducing the 4-methoxyphenyl group via nucleophilic substitution or coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Ethanone backbone assembly : Friedel-Crafts acylation or ketone formation using AlCl₃ as a catalyst to attach the 4-fluorophenyl group .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for optimal reaction kinetics .

- Progress monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly distinguishing methoxy (-OCH₃) and fluorophenyl groups .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated for C₁₉H₁₉FNO₂: 312.14 g/mol) and fragmentation patterns .

- X-ray crystallography : Provides definitive bond lengths and angles, critical for resolving stereochemistry in the pyrrolidine ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Temperature control : Exothermic steps (e.g., acylation) require gradual heating (40–60°C) to minimize side reactions .

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution efficiency in aromatic ketone formation .

- Purification strategies : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from byproducts .

- Yield challenges : Contradictions in reported yields (e.g., 45–70%) may arise from solvent purity or moisture sensitivity of intermediates .

Q. What methodologies address discrepancies in reported biological activity data?

- Assay standardization : Use orthogonal assays (e.g., enzyme inhibition vs. receptor binding) to validate target engagement .

- Purity verification : High-performance liquid chromatography (HPLC) ensures >95% purity, reducing false positives/negatives .

- Meta-analysis : Compare datasets across studies while accounting for variables like cell line specificity or incubation time .

Q. How can computational modeling guide the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., GPCRs or kinases) using software like AutoDock Vina to predict affinity and binding modes .

- QSAR studies : Correlate substituent effects (e.g., fluorine’s electronegativity) with activity trends to prioritize derivatives for synthesis .

- MD simulations : Assess stability of ligand-receptor complexes over nanoseconds to identify critical hydrogen bonds or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.